8-Hydroxyquinoline-6-carbonitrile

Catalog No.
S13459326
CAS No.
1025556-12-0
M.F
C10H6N2O
M. Wt
170.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Hydroxyquinoline-6-carbonitrile

CAS Number

1025556-12-0

Product Name

8-Hydroxyquinoline-6-carbonitrile

IUPAC Name

8-hydroxyquinoline-6-carbonitrile

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

InChI

InChI=1S/C10H6N2O/c11-6-7-4-8-2-1-3-12-10(8)9(13)5-7/h1-5,13H

InChI Key

MKAFLHLIONROCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)O)C#N

8-Hydroxyquinoline-6-carbonitrile is a derivative of 8-hydroxyquinoline, a bicyclic compound characterized by a fused pyridine and phenol structure. The presence of the hydroxyl group at position 8 contributes to its chelating properties, allowing it to form complexes with various metal ions. The carbonitrile group at position 6 introduces additional reactivity, making this compound versatile in chemical synthesis and biological applications. 8-Hydroxyquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects, attributed to their ability to interact with metal ions and other biomolecules .

  • Electrophilic Aromatic Substitution: The hydroxyl group can facilitate electrophilic substitution reactions on the aromatic ring.
  • Metal Chelation: The compound acts as a bidentate ligand, forming stable complexes with metal ions such as Cu²⁺, Zn²⁺, and Fe³⁺. This ability is crucial for its biological activity and therapeutic potential .
  • Nucleophilic Addition: The carbonitrile group can undergo nucleophilic attack, leading to various functionalized derivatives.

These reactions make 8-hydroxyquinoline-6-carbonitrile a valuable compound in synthetic organic chemistry.

8-Hydroxyquinoline-6-carbonitrile exhibits a range of biological activities:

  • Antimicrobial Properties: It has demonstrated effectiveness against various bacterial and fungal strains, likely due to its metal-chelating ability that disrupts microbial metal homeostasis .
  • Anticancer Activity: Studies indicate that this compound can induce apoptosis in cancer cells, possibly through the formation of reactive oxygen species when complexed with redox-active metals like copper .
  • Neuroprotective Effects: By chelating excess metal ions, it may help mitigate neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's .

The mechanisms underlying these activities often involve the modulation of metal ion availability in biological systems.

Several methods have been developed for synthesizing 8-hydroxyquinoline-6-carbonitrile:

  • Condensation Reactions: A common approach involves the condensation of 8-hydroxyquinoline with appropriate carbonitrile precursors under acidic or basic conditions.
  • Microwave-Assisted Synthesis: This method enhances reaction rates and yields by using microwave irradiation, which has been reported to improve the efficiency of synthesizing various 8-hydroxyquinoline derivatives .
  • Betti Reaction: This reaction enables the synthesis of 8-hydroxyquinoline derivatives through the reaction of an amine with an aldehyde in the presence of a base under controlled conditions .

These methods highlight the versatility and efficiency of synthesizing this compound.

8-Hydroxyquinoline-6-carbonitrile has several important applications:

  • Metal Ion Chelation: It is used in biochemistry to study metal ion interactions and their biological implications.
  • Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it serves as a lead compound for developing new therapeutic agents .
  • Analytical Chemistry: The compound is employed in analytical methods for detecting metal ions due to its strong chelation ability.

Its multifunctional nature makes it suitable for diverse fields ranging from medicinal chemistry to environmental science.

Interaction studies involving 8-hydroxyquinoline-6-carbonitrile focus on its chelation properties and biological effects:

  • Metal Ion Interactions: Research has shown that this compound forms stable complexes with various divalent metal ions, influencing their bioavailability and toxicity in biological systems .
  • Biological Mechanisms: Studies explore how these interactions affect cellular processes such as apoptosis and oxidative stress responses in cancer cells and neurodegenerative conditions .

Understanding these interactions is crucial for elucidating the therapeutic potential of this compound.

Similar Compounds: Comparison

Several compounds share structural similarities with 8-hydroxyquinoline-6-carbonitrile. Here is a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsUnique Features
8-HydroxyquinolineHydroxyl at position 8Strong chelator; used in treating metal-related diseases .
5-Nitro-8-hydroxyquinolineNitro group at position 5Enhanced anticancer activity compared to parent compound .
7-HydroxyquinolineHydroxyl at position 7Different chelation properties; less studied .
6-HydroxyquinolineHydroxyl at position 6Limited biological activity compared to 8-hydroxy variant .
3-HydroxyquinolineHydroxyl at position 3Less effective as a chelator; primarily used in dyes .

Each of these compounds exhibits distinct properties and applications, but none match the comprehensive biological activity and versatility of 8-hydroxyquinoline-6-carbonitrile. Its unique combination of structural features allows it to function effectively as both a chemical reagent and a therapeutic agent.

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

170.048012819 g/mol

Monoisotopic Mass

170.048012819 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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